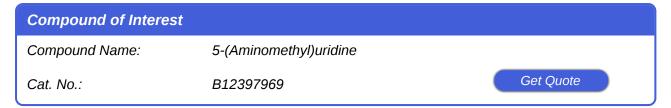


5-(Aminomethyl)uridine chemical structure and properties

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An In-Depth Technical Guide to 5-(Aminomethyl)uridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, biological significance, and relevant experimental methodologies for **5-(Aminomethyl)uridine**. The information is intended for professionals in chemical biology, molecular biology, and drug discovery.

Core Chemical Identity and Properties

5-(Aminomethyl)uridine is a modified pyrimidine nucleoside, structurally analogous to the canonical RNA nucleoside, uridine. It features an aminomethyl group (-CH₂NH₂) attached to the C5 position of the uracil base. This modification is a key intermediate in the biosynthesis of more complex tRNA modifications.

Chemical Structure

IUPAC Name: 5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione[1] SMILES:C1=C(C(=O)NC(=O)N1[C@H]2--INVALID-LINK--CO)O)O)CN[1] InChI Key:ZQVNMALZHZYKQM-JXOAFFINSA-N[1]

Physicochemical and Spectroscopic Data



The following table summarizes the key quantitative properties of **5-(Aminomethyl)uridine**. While experimental spectroscopic data is not widely published, computed properties provide valuable insights.

Property	Value	Reference
Molecular Formula	C10H15N3O6	[1][2]
Molecular Weight	273.24 g/mol	[1][2]
Exact Mass	273.09608521 Da	[1]
CAS Number	190448-73-8	[1][2][3]
XLogP3 (Computed)	-2.6	[1]
Hydrogen Bond Donors	5	[1]
Hydrogen Bond Acceptors	7	[1]
Rotatable Bond Count	3	[1]

Note: Specific experimental ¹H-NMR and ¹³C-NMR spectral data for **5-(aminomethyl)uridine** are not readily available in public databases. Researchers should expect signals corresponding to the ribose moiety, the C6-H proton of the uracil ring, and the newly introduced aminomethyl protons.

Biological Role and Signaling Pathways

The primary and most well-documented biological role of **5-(aminomethyl)uridine** is as a crucial intermediate in the post-transcriptional modification of transfer RNA (tRNA), particularly at the wobble position (nucleotide 34) of the anticodon loop.

tRNA Modification Pathway

In many prokaryotes, the wobble uridine is hypermodified to 5-methylaminomethyluridine (mnm⁵U) or its 2-thiolated derivative (mnm⁵s²U) to ensure translational fidelity.[4] **5-** (Aminomethyl)uridine, often denoted as nm⁵U, is the direct precursor to this final modification.

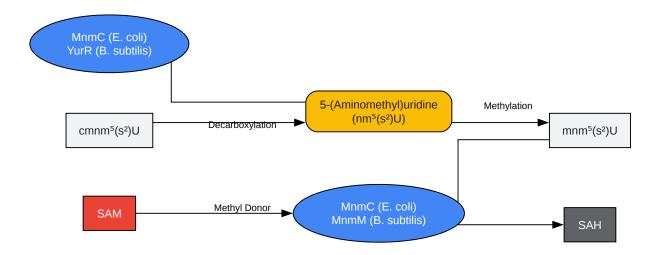


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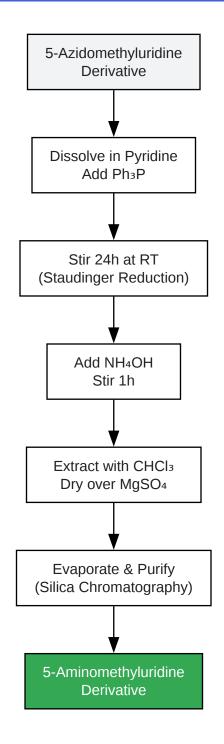
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In Gram-negative bacteria like Escherichia coli, a bifunctional enzyme, MnmC, is involved in the final two steps of the biosynthesis of mnm⁵s²U.[4] The pathway begins with the modification of uridine to 5-carboxymethylaminomethyl-(2-thio)uridine (cmnm⁵(s²)U). The MnmC enzyme then catalyzes the conversion of cmnm⁵(s²)U into 5-aminomethyl-(2-thio)uridine (nm⁵(s²)U), which is subsequently methylated by the same enzyme to form the final product, mnm⁵s²U.[4] In Gram-positive bacteria such as Bacillus subtilis, which lack an MnmC ortholog, this process is carried out by two separate enzymes: YurR converts cmnm⁵(s²)U to nm⁵(s²)U, and the methyltransferase MnmM completes the final methylation step.[5]









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